molecular formula C13H8Br2O B1359129 (2-Bromophenyl)(4-bromophenyl)methanone CAS No. 78281-59-1

(2-Bromophenyl)(4-bromophenyl)methanone

Cat. No. B1359129
CAS RN: 78281-59-1
M. Wt: 340.01 g/mol
InChI Key: UVBUYAPAJGPEMU-UHFFFAOYSA-N
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Description

“(2-Bromophenyl)(4-bromophenyl)methanone” is an organic compound that belongs to the class of benzophenones. It is characterized by the presence of two bromophenyl groups attached to a methanone functional group . This compound is a part of a larger class of compounds known as benzophenones, which are characterized by a ketone functional group attached to two phenyl groups .


Molecular Structure Analysis

The molecular formula of “(2-Bromophenyl)(4-bromophenyl)methanone” is C13H8Br2O, and it has a molecular weight of 340.01 g/mol . The structure consists of two bromophenyl groups attached to a methanone functional group .


Physical And Chemical Properties Analysis

“(2-Bromophenyl)(4-bromophenyl)methanone” is a solid compound . It has a density of approximately 1.6584 g/cm³ and a refractive index of approximately 1.5220 . The compound is soluble in organic solvents such as ethanol, 2-propanol, acetone, and toluene .

Scientific Research Applications

Antimicrobial and Antiviral Activities

  • Antimicrobial Properties : Some derivatives of (2-Bromophenyl)(4-bromophenyl)methanone have been synthesized and evaluated for antimicrobial activities. These compounds showed potential as antibacterial and antifungal agents, particularly against specific bacterial and fungal strains (Reddy & Reddy, 2016).
  • Antiviral Potential : Analogues of (2-bromophenyl)(4-bromophenyl)methanone have been assessed for antiviral activity, showing selective effectiveness against viruses such as vaccinia virus and Coxsackie virus B4 (Sharma et al., 2009).

Antioxidant Properties

  • Antioxidant Activity : Derivatives of (2-Bromophenyl)(4-bromophenyl)methanone with bromine substitutions were synthesized and found to exhibit significant antioxidant properties. These derivatives were compared with standard antioxidants and showed effective radical scavenging abilities (Çetinkaya et al., 2012).

Molecular Structure and Synthesis Studies

  • Crystal Structure Analysis : The crystal structure of some compounds derived from (2-Bromophenyl)(4-bromophenyl)methanone has been determined, providing insights into their molecular configurations (Xin-mou, 2009).
  • Synthesis Techniques : Research has focused on developing efficient synthesis methods for compounds related to (2-Bromophenyl)(4-bromophenyl)methanone, which is crucial for exploring their potential applications (Kobayashi et al., 2014).

Cancer Research

  • Cytotoxicity in Cancer Research : Studies on the cytotoxicity of certain (2-Bromophenyl)(4-bromophenyl)methanone derivatives have been conducted, revealing their potential use in cancer research, particularly in inhibiting the growth of certain cancer cells (Công et al., 2020).

Polymer Engineering and Electronics

  • Polyimide Synthesis for Electronics : Novel asymmetric soluble polyimides have been synthesized from diamines related to (2-Bromophenyl)(4-bromophenyl)methanone, showing potential for use in electronics, particularly in memory storage applications (Gao et al., 2023).

properties

IUPAC Name

(2-bromophenyl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBUYAPAJGPEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60615932
Record name (2-Bromophenyl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)(4-bromophenyl)methanone

CAS RN

78281-59-1
Record name (2-Bromophenyl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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